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Compound of Interest

Compound Name: 1-(7-Bromoquinolin-3-yl)ethanone

Cat. No.: B2648112

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone for Researchers and Drug
Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(7-bromoquinolin-3-
yl)ethanone (CAS No. 1228552-87-1), a key building block in modern medicinal chemistry. We
will delve into its commercial availability, quality control standards, practical applications in
synthesis, and its role as a strategic intermediate in the development of novel therapeutics.
This document is intended for researchers, medicinal chemists, and process development
scientists who require reliable sourcing and application data for this versatile reagent.

Introduction to 1-(7-Bromoquinolin-3-yl)ethanone

1-(7-Bromoquinolin-3-yl)ethanone is a heterocyclic ketone featuring a quinoline core. The
quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved
drugs. The presence of a bromine atom at the 7-position and an acetyl group at the 3-position
provides two orthogonal points for chemical modification. The bromine atom is particularly
valuable as it serves as a synthetic handle for a wide array of cross-coupling reactions (e.g.,
Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse
molecular fragments. The ketone functionality can be readily transformed into other functional
groups or used in condensation reactions to build more complex heterocyclic systems.

Key Chemical Properties:
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CAS Number: 1228552-87-1[1][2]

Molecular Formula: C11HsBrNOJ[2][3]

Molecular Weight: 250.09 g/mol [2][3]

Appearance: Typically a white to light yellow or light brown solid[3][4]

Storage Conditions: Should be stored sealed in a dry environment at room temperature[1][3]

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is the foundation of successful
research and development. 1-(7-Bromoquinolin-3-yl)ethanone is available from several fine
chemical suppliers. When selecting a vendor, researchers should prioritize not just cost, but
also documented purity, batch-to-batch consistency, and the availability of comprehensive
analytical data.

Below is a comparative summary of representative commercial suppliers. Note that stock levels
and pricing are subject to change and should be verified directly with the suppliers.
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Expert Insight: For initial small-scale studies, any reputable supplier with a certificate of

analysis (CoA) may suffice. For later-stage development or scale-up campaigns, it is critical to

engage with suppliers who can demonstrate robust quality control systems and provide

detailed batch-specific data (e.g., tH NMR, HPLC, Mass Spectrometry) to ensure

reproducibility.

Quality Control and In-House Verification

Upon receipt of 1-(7-bromoquinolin-3-yl)ethanone, it is best practice to perform in-house

quality verification, even when a supplier's CoA is provided. This step is crucial for

troubleshooting unexpected reaction outcomes.

Workflow for Procurement and Quality Verification
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Caption: Workflow for sourcing and verifying the quality of chemical reagents.
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Standard Analytical Protocols

e 1H NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity
assessment. The spectrum should be consistent with the expected structure. ChemicalBook
provides access to reference spectra for comparison.[6]

o Expected Peaks: Protons on the quinoline core, a singlet for the methyl group of the acetyl
function, and aromatic protons in their characteristic regions. The splitting patterns and
integration values should match the structure.

e Mass Spectrometry (MS): To confirm the molecular weight. For C11HsBrNO, the expected
monoisotopic mass is ~248.98 g/mol for [M]* and ~250.98 g/mol for [M+H]*, showing a
characteristic isotopic pattern for one bromine atom.

e HPLC/LC-MS: To assess purity. A high-purity sample should show a single major peak. This
technique is more sensitive to non-proton-containing impurities than NMR.

Application in Synthesis: A Suzuki-Miyaura Cross-
Coupling Protocol

The bromine atom at the 7-position is ideal for palladium-catalyzed cross-coupling reactions.
The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction to
synthesize a 7-arylquinoline derivative, a common step in constructing more complex target
molecules.[7]

Objective: To couple 1-(7-bromoquinolin-3-yl)ethanone with a boronic acid to demonstrate a
key synthetic transformation.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Experimental Protocol

o Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq), the desired arylboronic acid (1.2
eq), and a base such as potassium carbonate (2.5 eq).
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o Causality: The inert atmosphere is critical to prevent the degradation of the palladium
catalyst. The excess boronic acid drives the reaction to completion, while the base is
essential for the transmetalation step in the catalytic cycle.

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)as, 0.05 eq).

e Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1
ratio).

o Causality: Degassing the solvent by bubbling with an inert gas removes dissolved oxygen,
which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to dissolve
the inorganic base.

» Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor
the reaction progress by TLC or LC-MS.

o Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room
temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer
over anhydrous sodium sulfate.

« Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue
by flash column chromatography on silica gel to obtain the pure 1-(7-arylquinolin-3-
yl)ethanone product.

o Self-Validation: The final product's identity and purity should be confirmed by *H NMR and
Mass Spectrometry, which will show the disappearance of the C-Br bond and the
appearance of new signals corresponding to the coupled aryl group.

Significance in Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry, and functionalized quinolines like 1-
(7-bromoquinolin-3-yl)ethanone are valuable intermediates. Molecular hybridization, which
combines two or more pharmacophores, is a powerful strategy in drug design.[8] This bromo-
ethanone derivative allows for the systematic exploration of chemical space at two distinct
positions:
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e Position 7 (via the bromine): Used to introduce groups that can modulate pharmacokinetic
properties (solubility, metabolism) or target specific pockets in a protein binding site.

o Position 3 (via the ketone): Can be elaborated into more complex side chains or used to form
other heterocyclic rings, often crucial for establishing key interactions with biological targets.

This dual functionality makes it a strategic building block for creating libraries of novel
compounds for screening against various diseases, from infectious diseases to oncology.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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